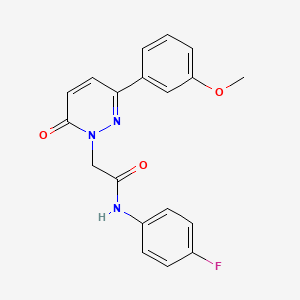

N-(4-fluorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3/c1-26-16-4-2-3-13(11-16)17-9-10-19(25)23(22-17)12-18(24)21-15-7-5-14(20)6-8-15/h2-11H,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSKRGAOZKPNCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Substitution Reactions:

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific methods can vary depending on the scale and desired application.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring, potentially forming hydroxyl derivatives.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products:

Oxidation Products: Phenolic derivatives.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

N-(4-fluorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazinone Derivatives with Aryl Substituents

a. N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-4-phenylpyridazin-1(6H)-yl]-acetamide (Compound 71, )

- Structural Differences: The bromophenyl group replaces the fluorophenyl on the acetamide. Additional substituents: methyl and phenyl groups on the pyridazinone ring, and a methoxybenzyl group at position 3.

- Functional Implications: Bromine’s larger atomic radius may reduce metabolic stability compared to fluorine.

b. N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (Compound 8a, )

- Structural Differences :

- Methylthio and bromophenyl substituents instead of methoxyphenyl and fluorophenyl.

- Lower synthetic yield (10% vs. 79% for analogous compounds in ) suggests challenges in scalability .

Fluorophenyl-Containing Analogs

a. 2-(4-Ethoxyphenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide ()

- Structural Differences: Ethoxyphenyl replaces the target’s 4-fluorophenyl on the acetamide. A two-carbon ethyl linker connects the pyridazinone to the acetamide.

- Functional Implications :

b. N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ()

Hybrid Pyridazinone-Antipyrine Derivatives ()

a. 3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (6f)

- Structural Differences :

- Incorporates a piperazinyl group and antipyrine (pyrazole) moiety.

- Functional Implications :

Pharmacokinetic and Pharmacodynamic Comparisons

Molecular Properties

*logP values estimated using fragment-based methods.

Bioactivity Insights

- : AMC3, a pyridazinone analog with a bromophenyl group, demonstrated FPRs (formyl peptide receptor) modulation and analgesic effects. The target compound’s fluorophenyl may offer improved metabolic stability over bromine .

- : Pyridazinones with methyl groups (e.g., Compound 71) showed enhanced enzyme inhibition, suggesting the target’s lack of methyl substitution might reduce off-target effects .

Biological Activity

N-(4-fluorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.

Molecular Formula: C20H18FN3O4

Molecular Weight: 383.4 g/mol

IUPAC Name: N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide

Canonical SMILES: COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazinone Core: Cyclization of appropriate precursors to form the pyridazinone ring.

- Introduction of the Fluorophenyl Group: A substitution reaction using a fluorinated aromatic compound.

- Attachment of the Methoxyphenyl Group: Coupling reactions, potentially involving palladium-catalyzed cross-coupling methods.

- Final Acetamide Formation: Amidation reaction with an amine and an acylating agent.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and others. The compound's mechanism appears to involve:

- Inhibition of HDAC (Histone Deacetylase): This leads to increased acetylation of histones and modulation of gene expression associated with cell cycle regulation and apoptosis.

- Induction of Apoptosis: Flow cytometry analyses revealed that treatment with this compound significantly increases apoptosis rates in cancer cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.30 | HDAC inhibition, apoptosis induction |

| MDA-MB-231 | 2.50 | Cell cycle arrest in G2/M phase |

| A2780 | 1.80 | Apoptosis induction |

Anti-inflammatory Activity

This compound has also shown promise as an anti-inflammatory agent. Studies suggest that it modulates key inflammatory pathways by:

- Inhibiting Pro-inflammatory Cytokines: Reducing levels of TNF-alpha and IL-6 in cell cultures.

- Blocking NF-kB Pathway Activation: This pathway is crucial for the expression of many pro-inflammatory genes.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding: It may inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation: The compound can influence receptor activity, altering cellular signaling pathways related to growth and survival.

- Gene Expression Regulation: By affecting transcription factors, it can modulate gene expression patterns linked to disease states.

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties due to the presence of the fluorine atom, which enhances its metabolic stability and binding affinity.

| Compound Name | Unique Feature | Activity Level |

|---|---|---|

| N-(4-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Chlorine substituent | Moderate |

| N-(4-bromophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Bromine substituent | Low |

| N-(4-methylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Methyl substituent | Moderate |

Study 1: In Vitro Anticancer Activity

A study conducted on HepG2 cells demonstrated that this compound resulted in a dose-dependent increase in apoptosis, with significant changes observed at concentrations as low as 1 μM.

Study 2: Anti-inflammatory Effects

Another study highlighted its ability to reduce inflammatory markers in LPS-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can reaction conditions be standardized?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazinone core followed by coupling with substituted phenylacetamide groups. Key steps include:

- Chlorination or fluorination of precursor aromatic rings under controlled conditions (e.g., using Cl₂ or F₂ gas with catalysts like FeCl₃) .

- Amide bond formation via coupling agents such as EDC/HOBt in anhydrous solvents (e.g., DMF or THF) at 0–25°C .

- Oxidation of pyridazine intermediates using KMnO₄ or H₂O₂ to introduce the 6-oxo group . Optimization requires monitoring via TLC and adjusting parameters like solvent polarity (e.g., ethanol vs. acetonitrile) and temperature (60–100°C for cyclization steps) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of substituents, particularly distinguishing between 3- and 4-positions on the pyridazinone ring .

- HPLC-MS for purity assessment (>95% purity threshold) and detection of byproducts like unreacted chlorophenyl intermediates .

- X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry or hydrogen-bonding patterns .

Q. How do solvent choice and reaction time influence yield during acetamide coupling?

Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions like hydrolysis. For example:

- In DMF, coupling reactions achieve >80% yield within 4 hours at 25°C, whereas THF requires 8–12 hours for comparable yields .

- Prolonged reaction times (>24 hours) in acidic conditions lead to degradation of the pyridazinone core, reducing yields by 15–20% .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

- Perform comparative assays under standardized conditions (e.g., fixed ATP concentrations for kinase inhibition studies) to isolate confounding variables .

- Use isothermal titration calorimetry (ITC) to quantify binding affinities and distinguish competitive vs. allosteric mechanisms .

- Validate target engagement in cellular models using knockdown/knockout techniques (e.g., CRISPR-Cas9) to confirm specificity .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

- Proteomics profiling (e.g., affinity pull-down assays with biotinylated analogs) to identify off-target interactions .

- Molecular dynamics simulations to predict binding modes to targets like COX-2 or EGFR, guided by crystallographic data from structural analogs .

- Metabolomic studies to assess downstream effects on pathways like arachidonic acid metabolism or oxidative stress responses .

Q. How should structure-activity relationship (SAR) studies be designed to improve pharmacological potency?

- Systematically modify electron-withdrawing groups (e.g., replacing 4-fluorophenyl with 4-CF₃) to enhance metabolic stability .

- Introduce bulky substituents (e.g., tert-butyl) at the 3-methoxyphenyl position to evaluate steric effects on target binding .

- Test analogs in 3D tumor spheroid models to correlate SAR with penetration efficiency and efficacy in hypoxic microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.